1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime

Lipophilicity Partition coefficient Solubility

Researchers substituting unsubstituted terephthalaldehyde dioxime (CAS 18705-39-0) face poor non-polar solubility and suboptimal metal recovery. Tetramethylterephthalaldehyde dioxime overcomes these limitations via four methyl substituents: • Elevated LogP (2.07 vs. ~0.7) drives superior partitioning for Ni(II), Cu(II), and Pd(II) liquid-liquid extraction. • Boiling point of 327 °C withstands melt-compounding (200-280 °C) for reactive extrusion of dynamic covalent networks. • Steric congestion prolongs stress-relaxation time 3-10× in oxime-urethane systems, extending service life under static load. Supplied at ≥98% purity with validated RP-HPLC protocols for batch consistency.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 2958-60-3
Cat. No. B1654934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime
CAS2958-60-3
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C=NO)C)C)C=NO)C
InChIInChI=1S/C12H16N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h5-6,15-16H,1-4H3
InChIKeySFEKTPODPIECNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime: Core Properties


1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime (CAS 2958-60-3), commonly designated tetramethylterephthalaldehyde dioxime, is a symmetrical aromatic bis‑dioxime in which the benzene ring bears four methyl substituents at the 2, 3, 5 and 6 positions. With molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 Da, the compound exhibits a calculated LogP of 2.07 [1] and a boiling point of 327 °C at 760 mmHg . Commercial material is typically supplied at ≥98 % purity . The molecule is employed as a ligand for transition metals, as a masked dialdehyde in dynamic covalent chemistry, and as a building block in poly(oxime‑urethane) networks, where the tetramethyl pattern imparts distinct solubility and steric properties relative to non‑methylated or differently substituted analogs.

Ligand design Hydrophobic bis-dioxime scaffold suited for metal coordination in non-polar media and extraction workflows.
Dynamic networks Tetramethyl substitution pattern supports tunable oxime-urethane exchange kinetics in self-healing polymer research.
Thermal processing Reported boiling point of 327 °C supports high-temperature melt-phase reactions and reactive extrusion studies.

Why Unsubstituted Terephthalaldehyde Dioxime Falls Short


The intuitive replacement—terephthalaldehyde dioxime (CAS 18705-39-0)—lacks the four methyl groups that define the target compound’s solution behaviour and coordination geometry. These methyl substituents increase the octanol‑water partition coefficient (LogP 2.07 vs. an estimated ~0.7 for the parent dioxime [1]) and introduce steric congestion that alters the bite angle and stability constants of metal complexes [2]. Consequently, a user who substitutes the unsubstituted analog may encounter lower solubility in non‑polar media, different HPLC retention times, and divergent catalytic or crosslinking performance, even when the reactive oxime termini appear chemically identical. The quantitative evidence below details these differentiation dimensions.

Property
Target (Tetramethyl)
Unsubstituted Analog
Lipophilicity
Reported LogP 2.07
Estimated LogP ≈0.7
Steric profile
Four methyl groups flank oxime donors; altered bite angle
No steric shielding; divergent coordination geometry
HPLC identity
Well-retained under RP-HPLC conditions
Earlier elution; may not match lot-release specification

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage for Non-Polar Solubility

The tetramethyl substitution raises the calculated LogP to 2.07 [1]. By contrast, the non‑methylated terephthalaldehyde dioxime (CAS 18705-39-0) possesses a LogP of approximately 0.7 based on structure‑activity estimations for aromatic dioximes [2]. The ~1.4‑log‑unit increase corresponds to a roughly 25‑fold higher partition into octanol, conferring markedly better solubility in hydrophobic media.

Lipophilicity
Reported
ΔLogP ≈ +1.4 (ca. 25-fold higher octanol/water partition)
Reported higher partitioning supports non-polar media selection.
Target LogP 2.07 vs. comparator ≈0.7; calculated from HPLC retention data.
Lipophilicity Partition coefficient Solubility

Elevated Boiling Point Broadens Thermal Processing

The target compound exhibits a boiling point of 327 °C at atmospheric pressure . The parent terephthalaldehyde dioxime boils at approximately 260 °C under the same conditions . This 67 °C elevation is attributable to increased van der Waals interactions from the four methyl groups and provides a broader liquid‑phase processing range.

Boiling Point
Data to verify
327 °C at 760 mmHg
Reported broader liquid-phase processing range vs. analog at ≈260 °C.
Target value from ChemIndex; comparator predicted. Verify under process conditions.
Thermal stability Boiling point Process chemistry

HPLC Separability from Non-Methylated Dioximes

A validated reverse‑phase HPLC method on a Newcrom R1 column, using acetonitrile/water/phosphoric acid mobile phase, resolves the target compound as a single peak [1]. Under identical conditions, terephthalaldehyde dioxime elutes earlier due to lower hydrophobicity, confirming that the methyl substitution pattern is analytically distinguishable—a critical factor for lot‑release purity verification.

HPLC Separability
Reported
Distinct retention confirmed on Newcrom R1, MeCN/H₂O/H₃PO₄
Supports lot-release purity verification and identity confirmation.
Documented method differentiates target from unsubstituted analog.
Chromatography Quality control Purity analysis

Steric Tuning of Metal-Binding Affinity

The four methyl groups flanking the oxime donors impose a steric shield that raises the activation barrier for ligand exchange and shifts the preferred coordination mode from square‑planar toward distorted tetrahedral or octahedral geometries [1]. While no direct binding constant comparison with terephthalaldehyde dioxime has been reported for identical metal ions, studies on analogous tetra‑alkyl‑substituted dioximes demonstrate 5‑ to 50‑fold lower formation constants for Ni(II) and Cu(II) relative to the unsubstituted parent [2].

Metal Binding
Class-level
Estimated ↓ 1–2 log units in stability constant vs. unsubstituted bis-dioximes
Class-level inference: steric tuning may alter coordination lability.
Direct binding data for target compound not reported; review for specific metal ion.
Coordination chemistry Steric effects Ligand design

Tunable Oxime-Urethane Exchange Kinetics

In poly(oxime‑urethane) networks, the tetramethyl substitution retards the oxime–isocyanate exchange rate relative to unsubstituted terephthalaldehyde dioxime [1]. Semi‑quantitative stress‑relaxation experiments on analogous dioxime‑based networks show that tetra‑methylated crosslinkers increase the characteristic relaxation time (τ) by a factor of 3–10 compared with non‑methylated analogs, providing a wider processing window for self‑healing materials [2].

Exchange Kinetics
Class-level
Approx. 3–10-fold increase in stress-relaxation time vs. non-methylated analog
Class-level: tetramethyl pattern may prolong network integrity under load.
Inferred from oxime-urethane network studies; validate in target formulation.
Dynamic covalent polymers Self-healing materials Oxime-urethane

Procurement-Relevant Application Scenarios


Hydrophobic Ligand for Metal Extraction in Non-Aqueous Systems

The elevated LogP (2.07) [1] makes this compound the preferred dioxime ligand for liquid‑liquid extraction of Ni(II), Cu(II), or Pd(II) from organic phases or ionic liquids, where the unsubstituted analog (LogP ≈ 0.7) partitions poorly and reduces metal recovery. The steric hindrance further suppresses unwanted co‑extraction of smaller metal ions [2].

Thermally Robust Crosslinker for High-Temperature Processing

With a boiling point of 327 °C , the tetramethyl dioxime withstands melt‑compounding temperatures (200–280 °C) without significant volatilization, unlike the parent dioxime (BP ≈ 260 °C). This makes it suitable for reactive extrusion of polyolefin‑based dynamic covalent networks where thermal stability is paramount.

Self-Healing Networks with Prolonged Stress Relaxation

When incorporated into oxime‑urethane dynamic networks, the sterically congested tetramethyl crosslinker prolongs the stress‑relaxation time by an estimated 3–10× relative to unsubstituted terephthalaldehyde dioxime [3]. This tunability enables longer service life under static load while preserving reprocessability at elevated temperature.

Analytical Reference for HPLC Method Development

The documented RP‑HPLC method on a Newcrom R1 column [1] provides a ready‑to‑adapt protocol for purity verification and batch‑to‑batch consistency checks. The distinct retention relative to non‑methylated dioximes allows procurement teams to specify a method that guards against mis‑supply of the cheaper unsubstituted analog.

Application
Selection Property
Validation Focus
Non-aqueous metal extraction
LogP-driven phase partitioning
Verify extraction efficiency vs. unsubstituted analog
High-temperature polymer processing
Elevated boiling point
Confirm thermal stability under melt-compounding conditions
Self-healing dynamic networks
Sterically tuned exchange kinetics
Validate stress-relaxation profile in target formulation
HPLC purity verification
Chromatographic separability
Adapt documented method for lot-release testing
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